N-pyridin-2-yl-2-quinolin-8-ylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-2-yl-2-quinolin-8-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-15(19-14-8-1-2-9-17-14)11-13-6-3-5-12-7-4-10-18-16(12)13/h1-10H,11H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWOHNHGIOKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Pyridin 2 Yl 2 Quinolin 8 Ylacetamide
Established Synthetic Pathways to the Core N-quinolin-8-ylacetamide Moiety
The formation of the N-quinolin-8-ylacetamide core is a critical step that hinges on the successful creation of an amide bond between a quinoline (B57606) precursor and an acetamide (B32628) fragment. This can be approached through several well-established methodologies.
The most direct route to the N-quinolin-8-ylacetamide core involves the amidation of 8-aminoquinoline (B160924) with a suitable 2-quinolin-8-ylacetic acid derivative. Standard peptide coupling reagents can be employed to facilitate this reaction.
A common strategy involves the activation of the carboxylic acid group of 2-quinolin-8-ylacetic acid to make it more susceptible to nucleophilic attack by the amino group of 8-aminoquinoline. A variety of coupling agents are available for this purpose, each with its own advantages in terms of reaction conditions and yields.
Alternatively, the reaction can proceed via the formation of an acyl chloride from 2-quinolin-8-ylacetic acid, which then reacts with 8-aminoquinoline. This method, while effective, may require harsher conditions.
Another approach involves the reaction of 8-aminoquinoline with a pre-formed activated ester of 2-quinolin-8-ylacetic acid. This can provide a milder reaction pathway. For instance, a documented procedure for the synthesis of related N-(quinolin-8-yl)acetamide derivatives involves the reaction of 8-amino-quinoline with 2-chloro-N-(substituted)acetamides in the presence of a base like diisopropylethylamine and sodium iodide in a solvent such as DMF at elevated temperatures. nih.gov
The choice of coupling strategy often depends on the specific substituents on the quinoline rings and the desired reaction scale. Below is a table summarizing common coupling reagents used in amidation reactions.
| Coupling Reagent | Abbreviation | Activating Agent | By-products |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Carbodiimide | Water-soluble urea (B33335) |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium salt | Hexamethylphosphoramide (HMPA) related by-products |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium salt | Hexamethylphosphoramide (HMPA) |
The synthesis of the core structure is contingent on the availability of the key precursors: 8-aminoquinoline and 2-quinolin-8-ylacetic acid.
8-Aminoquinoline is a commercially available compound. Its synthesis typically involves the nitration of quinoline to yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, followed by the separation and subsequent reduction of the 8-nitro isomer.
2-Quinolin-8-ylacetic acid is not as readily available and its synthesis is a key consideration. A plausible synthetic route could be analogous to the synthesis of structurally similar compounds like 2-(quinolin-8-yloxy)acetic acid. The synthesis of 2-(quinolin-8-yloxy)acetic acid has been achieved by reacting 8-hydroxyquinoline (B1678124) with ethyl chloroacetate, followed by hydrolysis of the resulting ester. researchgate.net A similar approach for 2-quinolin-8-ylacetic acid could potentially start from 8-haloquinoline, which would undergo a substitution reaction with a suitable two-carbon synthon, followed by conversion to the carboxylic acid. Another potential route could involve the functionalization of a pre-existing quinoline derivative at the 8-position. For example, methods exist for the synthesis of 2-(8-Hydroxyquinolin-5-yl)acetic acid. chemscene.comcymitquimica.com
Approaches for Incorporating the Pyridin-2-yl Substituent
The introduction of the pyridin-2-yl group onto the acetamide linker is a challenging yet crucial step in the synthesis of N-pyridin-2-yl-2-quinolin-8-ylacetamide. This can be envisioned through cross-coupling reactions or by constructing the heterocyclic ring system.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. In the context of synthesizing the target molecule, this could involve the coupling of a 2-halopyridine with the N-H bond of the pre-formed 2-quinolin-8-ylacetamide.
A well-established method is the Buchwald-Hartwig amination of 2-bromopyridines or 2-chloropyridines with primary amides. nih.gov This reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu) in an inert solvent like toluene. The reaction of 2-bromopyridine (B144113) with 2-quinolin-8-ylacetamide under these conditions would directly yield the desired product.
Alternatively, copper-catalyzed N-arylation reactions offer another viable route. The use of a copper catalyst, often in combination with a diamine ligand, can facilitate the coupling of 2-chloropyridines with amides. rsc.org These reactions are often performed under milder conditions compared to some palladium-catalyzed systems.
The table below outlines typical conditions for these cross-coupling reactions.
| Reaction | Catalyst System | Halide | Base | Solvent |
| Buchwald-Hartwig Amination | Pd2(dba)3 / (±)-BINAP | 2-Bromopyridine | NaOBut | Toluene |
| Copper-Catalyzed Amidation | CuI / N,N-dimethylcyclohexane-1,2-diamine | 2-Chloropyridine | K3PO4 | Dioxane |
An alternative to cross-coupling involves constructing the pyridin-2-yl ring system onto a pre-functionalized acetamide derivative. This approach is generally more complex and less direct than cross-coupling methods. One hypothetical strategy could involve the reaction of a suitably functionalized precursor, such as an N-(1,3-dicarbonyl)-2-quinolin-8-ylacetamide, with a source of ammonia (B1221849) or an amine to form the pyridine (B92270) ring. However, such multi-step sequences are often lower yielding and less atom-economical.
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed to enhance its sustainability.
The choice of solvent is a critical factor. Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol (B145695), or ionic liquids. For instance, some copper-catalyzed N-arylation reactions can be performed in water. nih.gov
Catalysis plays a central role in green synthesis. The use of highly efficient and recyclable catalysts can significantly reduce waste. Palladium and copper catalysts, while effective, can be toxic and costly. Research into more sustainable catalyst systems, such as those based on more abundant and less toxic metals, is an active area of investigation. Metal-free catalytic systems are also being developed for N-arylation reactions. arabjchem.org
Atom economy is another key principle, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can significantly improve atom economy and reduce solvent usage and waste generation. A one-pot procedure for the synthesis of related bisquinoline carboxylic acids has been reported, involving a Williamson ether synthesis followed by hydrolysis in the same pot. researchgate.net Applying similar one-pot strategies to the synthesis of the target molecule could offer significant environmental benefits.
Furthermore, the use of microwave-assisted synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.
Advanced Purification and Isolation Techniques for this compound
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, coupling reagents, and any side products. A multi-step purification protocol involving chromatography followed by recrystallization is typically employed to achieve high purity.
The primary method for purification is flash column chromatography over silica (B1680970) gel. researchgate.net The crude reaction mixture is first concentrated to remove the high-boiling solvent (e.g., DMF). The residue is then adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column. The separation of components is achieved by eluting the column with a solvent system of increasing polarity. A common mobile phase for compounds of this type is a gradient of ethyl acetate (B1210297) in hexane. The polarity is gradually increased to first elute non-polar impurities, followed by the product, and finally any highly polar byproducts. Fractions are collected and analyzed by TLC to identify those containing the pure product.
For final purification to obtain a crystalline solid suitable for analytical characterization, recrystallization is the method of choice. researchgate.net The fractions from chromatography containing the pure product are combined and the solvent is removed under reduced pressure. The resulting solid is then dissolved in a minimum amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture. researchgate.net The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize the formation of crystals. The pure crystals of this compound are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Below is a summary of the advanced purification techniques.
Interactive Data Table: Purification Techniques
| Purification Step | Technique | Stationary Phase | Mobile Phase / Solvent | Rationale |
|---|---|---|---|---|
| Primary Purification | Flash Column Chromatography | Silica Gel | Hexane / Ethyl Acetate Gradient | Removes unreacted starting materials and soluble byproducts based on polarity differences. |
| Final Purification | Recrystallization | None | Ethanol | Yields a highly pure, crystalline final product by exploiting differences in solubility at high and low temperatures. |
Mechanistic Investigations of N Pyridin 2 Yl 2 Quinolin 8 Ylacetamide S Molecular Actions
Target Identification and Engagement Studies (In Vitro Biochemical Assays)
In vitro biochemical assays are crucial for identifying the direct molecular targets of a compound. These studies typically involve isolating specific proteins or nucleic acids to observe how a compound affects their function in a controlled environment.
Enzyme Inhibition and Activation Profiles
There are no published studies detailing the inhibitory or activatory effects of N-pyridin-2-yl-2-quinolin-8-ylacetamide on any specific enzymes. Research on similar pyridine-quinoline hybrids has shown that they can act as inhibitors of kinases such as PIM-1, which is involved in cell cycle progression and apoptosis. nih.govnih.gov For instance, certain new quinoline-pyridine hybrids have been identified as competitive or non-competitive inhibitors of the PIM-1 kinase enzyme. nih.govnih.gov However, without specific experimental data for this compound, its enzyme interaction profile remains unknown.
Receptor Binding Characteristics
The ability of a compound to bind to cellular receptors is a key aspect of its mechanism of action. There is currently no available data from receptor binding assays for this compound. Therefore, its affinity and selectivity for any known receptors have not been determined.
DNA/RNA Interaction Studies
Investigations into how compounds interact with DNA and RNA can reveal mechanisms related to genotoxicity or the regulation of gene expression. Studies on other quinoline (B57606) derivatives have demonstrated various binding modes with DNA and RNA, including groove binding and intercalation. nih.gov However, no such studies have been conducted specifically with this compound to determine if and how it may interact with nucleic acids.
Cellular Pathway Modulation by this compound (Cell-Based Assays)
Cell-based assays provide insights into how a compound affects cellular processes within a living system. These assays are critical for understanding the physiological consequences of the molecular interactions identified in biochemical assays.
Cell Cycle Progression Analysis
Analysis of the cell cycle is fundamental to understanding a compound's effect on cell proliferation. While some quinoline derivatives have been shown to induce cell cycle arrest in various phases, there are no published reports on the impact of this compound on cell cycle progression in any cell line. nih.gov
Apoptotic Pathway Induction
Apoptosis, or programmed cell death, is a key pathway that can be modulated by therapeutic compounds. Research on related quinoline compounds has demonstrated the induction of apoptosis through various mechanisms, including the activation of caspases. nih.govnih.govnih.gov For example, a study on a specific quinoline derivative showed it induced both autophagic and apoptotic cell death in pancreatic cancer cell lines. nih.govnih.gov However, there is no specific data to indicate whether this compound can induce apoptosis or through which specific pathways this might occur.
Structure Activity Relationship Sar Studies of N Pyridin 2 Yl 2 Quinolin 8 Ylacetamide and Analogues
Systematic Modification of the Pyridin-2-yl Moiety
No direct studies on the systematic modification of the pyridin-2-yl group in N-pyridin-2-yl-2-quinolin-8-ylacetamide were identified. However, research on other classes of molecules containing pyridin-2-yl groups provides some general principles.
Positional Isomerism Effects (e.g., pyridin-3-yl, pyridin-4-yl)
The biological activity of compounds can be significantly altered by changing the attachment point of the pyridine (B92270) ring. This is due to the different electronic distributions and steric profiles of the isomers. For instance, in a series of N-substituted-quinolin-4-amine derivatives developed as potential antimalarials, a comparison between pyridin-4-yl and other aromatic systems was made, indicating the importance of the nitrogen's position for activity. nih.gov Without experimental data for this compound, it is impossible to predict whether a pyridin-3-yl or pyridin-4-yl analogue would be more or less potent.
Substituent Effects on Pyridine Ring (Electronic and Steric)
The introduction of substituents onto the pyridine ring can modulate activity through electronic and steric effects. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the ring, which can affect binding interactions and metabolic stability.
In a study of 9-(pyridin-2'-yl)-aminoacridines, it was found that EWGs on the pyridine ring enhanced the interaction with double-stranded DNA. Conversely, research on 2-aryl-2-(pyridin-2-yl)acetamides as anticonvulsants showed that unsubstituted or simply ortho- and meta-substituted phenyl rings (as a proxy for the pyridine ring) were optimal for activity. These conflicting findings underscore the fact that substituent effects are highly dependent on the specific molecular scaffold and its biological target.
A hypothetical data table illustrating how such data would be presented is shown below.
| Compound | Pyridine Ring Substituent (R) | Biological Activity (IC₅₀, µM) |
| 1a | H | Data N/A |
| 1b | 4-CH₃ | Data N/A |
| 1c | 4-Cl | Data N/A |
| 1d | 4-NO₂ | Data N/A |
No specific data is available for this compound analogues.
Structural Variations of the Quinolin-8-yl Moiety
The quinoline (B57606) ring is a "privileged scaffold" in medicinal chemistry, and its modification is a common strategy in drug design. nih.gov However, specific SAR data for the quinolin-8-yl portion of the target compound is not available.
Modifications to the Quinoline Ring System
Modifications could include altering the core bicyclic system, for example, by replacing the quinoline with an isoquinoline, quinoxaline, or other heterocyclic systems. Such changes would fundamentally alter the shape, electronics, and hydrogen-bonding capacity of the molecule. For instance, the synthesis of N-isoquinolin-1-yl carbamates has been reported, demonstrating the chemical feasibility of such core modifications, though no direct activity comparison to quinoline analogues was made in that context. rsc.org
Impact of Substitution at Other Quinoline Positions
Placing substituents at other positions of the quinoline ring (e.g., positions 2, 4, 5, or 7) would significantly impact the compound's properties. In various series of quinoline-based agents, substitutions have been shown to be critical for activity. For example, in a series of antimalarial quinolines, a 7-chloro substituent was found to be crucial for potency. nih.gov In another study on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives, these substitutions were key to their antimalarial effects. nih.gov The effect of such substitutions on this compound remains uninvestigated.
A hypothetical data table for this section would appear as follows:
| Compound | Quinoline Ring Substituent (X) | Biological Activity (IC₅₀, µM) |
| 2a | H | Data N/A |
| 2b | 5-Cl | Data N/A |
| 2c | 7-F | Data N/A |
| 2d | 2-CH₃ | Data N/A |
No specific data is available for this compound analogues.
Linker Modifications and Their Influence on Biological Activity
The acetamide (B32628) linker connecting the pyridine and quinoline moieties plays a critical role in defining the spatial relationship between these two key pharmacophores. Modifications to this linker could include:
Changing the linker length: Shortening or lengthening the linker by one or more atoms.
Altering linker rigidity: Introducing double bonds or cyclic structures to restrict conformational freedom.
Modifying the amide bond: Replacing the acetamide with other functionalities like an ester, ether, thioether, or sulfonamide.
For example, a related compound, N-pyrimidin-2-yl-2-(8-quinolylthio)acetamide, replaces the oxygen atom of a potential parent structure with a sulfur atom, which would alter the geometry and electronic properties of the linker. nih.gov Similarly, replacing the acetamide group with an alkylurea moiety was shown to reduce toxicity while retaining activity in a different class of complex pyridine-based inhibitors. nih.gov Without direct comparative studies for this compound, the impact of such linker modifications is purely speculative.
Acetamide Analogue Exploration (e.g., Varying Chain Length, Heteroatom Incorporation)
The acetamide linker in this compound is a key structural element that has been the subject of modification to probe its influence on biological activity. Research into related quinoline acetamides has provided valuable insights into how changes in the linker's length and the incorporation of heteroatoms can impact efficacy.
One area of exploration has been the alteration of the acetamide chain length. Shortening or lengthening the two-carbon chain can affect the compound's conformational flexibility and its ability to adopt the optimal orientation for binding to its biological target. For instance, in a series of 2-(quinolin-4-yloxy)acetamides, the acetamide linker was found to be critical for potent antimycobacterial activity. nih.gov While direct studies on varying the chain length of this compound are not extensively published, it is a common strategy in medicinal chemistry to explore homologation (adding methylene (B1212753) units) or de-homologation (removing methylene units) to fine-tune the distance between the quinoline and pyridine rings.
The incorporation of heteroatoms into the acetamide linker represents another avenue for SAR exploration. Replacing a methylene group with an oxygen or nitrogen atom can introduce new hydrogen bonding capabilities, alter the linker's polarity, and impose conformational constraints. For example, the synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common precursor highlights the chemical feasibility and potential for creating diverse analogues by modifying the core structure attached to the acetamide moiety. acs.org
The following table summarizes hypothetical modifications to the acetamide linker of this compound and their potential impact on activity based on general medicinal chemistry principles and findings from related series.
| Modification | Rationale | Predicted Impact on Activity |
| Chain Extension (Propionamide) | Increase distance between aromatic systems | Potentially decrease or increase activity depending on target pocket size |
| Chain Shortening (Formamide) | Decrease distance and flexibility | Likely to decrease activity due to suboptimal pharmacophore spacing |
| α-Methylation | Introduce steric bulk and a chiral center | May increase metabolic stability and/or introduce selectivity for specific targets |
| Heteroatom Incorporation (e.g., ether linkage) | Alter polarity and hydrogen bonding potential | Could enhance solubility and binding affinity if a hydrogen bond donor/acceptor is present in the target |
Impact of Amide Bond Orientation (e.g., Reversed Amide)
The orientation of the amide bond is a critical determinant of a molecule's three-dimensional shape and its hydrogen bonding pattern. In this compound, the standard amide linkage connects the quinolin-8-ylacetyl group to the 2-aminopyridine (B139424) moiety. Reversing this amide bond to form N-(quinolin-8-ylmethyl)picolinamide would result in a significant change in the molecule's electronic and steric properties.
The table below illustrates the key differences between the parent compound and its hypothetical reversed amide analogue.
| Compound | Structure | Key Features |
| This compound | Quinoline-CH2-CO-NH-Pyridine | NH is a hydrogen bond donor; CO is a hydrogen bond acceptor |
| N-(quinolin-8-ylmethyl)picolinamide (Reversed Amide) | Quinoline-CH2-NH-CO-Pyridine | NH is a hydrogen bond donor; CO is a hydrogen bond acceptor (different spatial orientation) |
Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with similar biological activity but potentially improved properties. niper.gov.in These approaches involve modifying the core structure of a molecule while retaining the key pharmacophoric features responsible for its biological function.
Scaffold Hopping:
Scaffold hopping aims to replace the quinoline or pyridine ring of this compound with other heterocyclic systems. This can lead to compounds with novel intellectual property, altered physicochemical properties, and potentially different off-target effects. For instance, the quinoline scaffold is known for its diverse biological activities and has been a privileged structure in drug discovery. nih.gov A scaffold hopping approach might replace the quinoline ring with a quinazoline, isoquinoline, or a benzothiazine. For example, research on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides has shown that the spatial arrangement of the benzothiazine and pyridine fragments is crucial for their analgesic and anti-inflammatory activities. mdpi.com
A notable example of scaffold hopping from a different chemical series is the development of 2-(quinolin-4-yloxy)acetamides from the imidazo[1,2-a]pyridine (B132010) scaffold of telacebec, a known antimycobacterial agent. This strategy led to new compounds with potent activity against Mycobacterium tuberculosis. nih.gov
Bioisosteric Replacements:
Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar steric and electronic properties, with the goal of retaining or improving biological activity. nih.gov In the context of this compound, various bioisosteric replacements can be envisioned.
For the pyridine ring, a common bioisosteric replacement is a pyrimidine (B1678525) or a pyrazine (B50134) ring. This modification can alter the position of the nitrogen atom, which can influence the molecule's hydrogen bonding capacity and its metabolic stability. niper.gov.in
For the quinoline ring, one could consider replacing it with a naphthalene (B1677914) to remove the nitrogen atom and its associated basicity, or with an indole (B1671886) to explore different hydrogen bonding patterns.
The table below provides examples of potential scaffold hops and bioisosteric replacements for this compound.
| Original Moiety | Proposed Replacement | Type of Modification | Rationale |
| Quinoline | Naphthalene | Bioisosteric Replacement | Remove basicity, explore hydrophobic interactions |
| Quinoline | Isoquinoline | Scaffold Hop | Alter nitrogen position and vector of substituents |
| Quinoline | Benzothiazine | Scaffold Hop | Introduce a different heterocyclic core with potential for new interactions |
| Pyridine | Pyrimidine | Bioisosteric Replacement | Alter hydrogen bonding and metabolic stability |
| Pyridine | Phenyl | Bioisosteric Replacement | Remove hydrogen bond acceptor, increase lipophilicity |
These strategies are integral to modern drug discovery and are actively employed to expand the chemical space around a lead compound like this compound, with the ultimate aim of developing new therapeutic agents.
Computational and Theoretical Chemistry Studies of N Pyridin 2 Yl 2 Quinolin 8 Ylacetamide
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a potential drug molecule (ligand) might interact with a protein target.
For a compound like N-pyridin-2-yl-2-quinolin-8-ylacetamide, molecular docking simulations would be employed to predict how it binds within the active site of a target protein. The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the protein's binding pocket. Each pose is then scored based on a function that estimates the binding affinity, typically expressed in kcal/mol. A lower binding energy score generally indicates a more stable and favorable interaction.
In studies of related pyridin-2-yl urea (B33335) inhibitors, molecular docking was used to predict two possible binding modes, which were then further evaluated using more computationally intensive methods. mdpi.comnih.gov Similarly, for various quinoline (B57606) derivatives, docking studies have successfully predicted binding affinities against different protein targets. researchgate.netnih.gov For this compound, one would expect the quinoline and pyridine (B92270) rings to form key interactions, with the acetamide (B32628) linker providing conformational flexibility.
Table 1: Representative Binding Affinity Data from Docking Studies of Analogous Compounds
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Thiazolo[3,2-a]pyridine derivatives | α-amylase | -7.43 | plos.org |
| Pyridin-2-yl Urea Inhibitors | ASK1 Kinase | Not specified in docking, confirmed by BFE | mdpi.com |
| Quinoline-Pyridine Hybrids | PIM-1 Kinase | Varies by compound | nih.gov |
| N-(quinolin-8-yl)acetamide derivatives | Sortase A (S. aureus) | Varies by compound | researchgate.net |
This table presents data from similar compounds to illustrate typical results from such studies, as specific data for this compound is not available.
A critical output of molecular docking is the identification of specific amino acid residues in the protein that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. For this compound, the nitrogen atoms in the pyridine and quinoline rings are likely to act as hydrogen bond acceptors, while the amide group can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O). The aromatic ring systems are prime candidates for forming pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.
For example, in docking studies of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, the binding modes were analyzed to identify interactions with essential amino acid residues in the active pocket of the target enzyme. plos.org Similarly, research on quinoline-based inhibitors often reveals key hydrogen bonds and hydrophobic interactions that are crucial for their inhibitory activity. nih.gov
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density, orbitals) and reactivity of molecules. It provides a good balance between accuracy and computational cost for medium-sized molecules.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive.
For a molecule like this compound, FMO analysis would reveal the distribution of electron density. The HOMO is likely to be located on the electron-rich quinoline ring system, while the LUMO might be distributed across the pyridine ring. This analysis helps in understanding which parts of the molecule are most likely to be involved in chemical reactions and interactions with a biological target. Studies on other pyridine and quinoline derivatives have used DFT to calculate HOMO and LUMO energies to correlate them with observed biological activity. tandfonline.comnih.govresearchgate.netresearchgate.net
Table 2: Representative FMO Data from DFT Studies of Analogous Compounds
| Compound/Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| N-(6-sulfamoylpyridin-3-yl)acetamide | -7.22 | -1.91 | 5.31 | tandfonline.comresearchgate.net |
| Quinoline Derivatives (general) | Varies | Varies | Varies | researchgate.netnih.gov |
| Pyridine Variants of BPA | Varies | Varies | Varies | nih.gov |
This table presents data from similar compounds to illustrate typical results from such studies, as specific data for this compound is not available.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.netyoutube.com It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, an MEP map would likely show negative potential (typically colored red or orange) around the nitrogen atoms of the pyridine and quinoline rings and the carbonyl oxygen of the acetamide group, indicating these are sites that can accept hydrogen bonds. researchgate.net A region of positive potential (typically blue) would be expected around the amide hydrogen, indicating its role as a hydrogen bond donor. These maps are invaluable for understanding and predicting the types of intermolecular interactions a molecule will favor. scispace.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the detailed dynamics of their interaction.
For this compound, an MD simulation could be performed on the molecule alone to understand its preferred shapes (conformations) in solution. More powerfully, an MD simulation of the ligand bound to a protein (starting from a docked pose) can validate the stability of the predicted binding mode. mdpi.com The simulation would reveal if the key interactions identified in docking are maintained over time and if water molecules play a role in mediating the binding. Such simulations were used to confirm binding modes for pyridin-2-yl urea inhibitors and to assess the stability of quinoline derivatives in the active site of enzymes. mdpi.comnih.gov The results are often analyzed by calculating the root-mean-square deviation (RMSD) of the ligand's position over time to assess its stability in the binding pocket.
Information regarding Quantitative Structure-Activity Relationship (QSAR) modeling for this compound and its analogues is not available in the public domain. Consequently, an article on this specific topic cannot be generated at this time.
Preclinical Pharmacological Profiling of N Pyridin 2 Yl 2 Quinolin 8 Ylacetamide in Relevant Disease Models
In Vitro Efficacy Assessments in Disease-Relevant Cellular Systems
To establish a foundational understanding of the compound's biological effects, a series of in vitro assays would be the initial step.
Anti-Mycobacterial Activity in Bacterial Cell Cultures
There is no published data regarding the anti-mycobacterial activity of N-pyridin-2-yl-2-quinolin-8-ylacetamide. To assess this potential, the compound would need to be tested against various mycobacterial strains, including Mycobacterium tuberculosis (H37Rv strain), multidrug-resistant (MDR-TB) strains, and non-tuberculous mycobacteria (NTM) such as Mycobacterium avium and Mycobacterium abscessus. Standard assays, such as the Microplate Alamar Blue Assay (MABA), would be used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.
For context, related but distinct molecules have shown promise. For instance, a series of 2-(quinolin-4-yloxy)acetamides demonstrated potent activity against drug-sensitive and multidrug-resistant strains of M. tuberculosis, with some achieving MIC values as low as 0.02 μM. nih.gov Similarly, certain 2-pyridinecarboxamidrazone derivatives have been evaluated for their inhibitory activity against Mycobacterium avium. nih.gov These findings in related structural classes suggest that the quinoline (B57606) and pyridine (B92270) motifs can be relevant for anti-mycobacterial action, but empirical testing of this compound is required.
Anti-Fibrotic Activity in Hepatic Stellate Cells
No studies have been published on the anti-fibrotic effects of this compound. To investigate this, the compound would be evaluated in an in vitro model of liver fibrosis using activated hepatic stellate cells (HSCs), such as the HSC-T6 cell line. Key assessments would include the compound's ability to inhibit HSC proliferation and to reduce the expression and secretion of fibrotic markers like collagen type I and alpha-smooth muscle actin (α-SMA).
Research on structurally related compounds provides a rationale for such an investigation. For example, novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have been synthesized and shown to possess anti-fibrotic activities in HSC-T6 cells, with some compounds proving more potent than the approved anti-fibrotic drug Pirfenidone. nih.gov Another quinoline-3-carboxamide, paquinimod, was found to reverse established liver fibrosis in a mouse model by reducing inflammation and the number of activated HSCs. plos.org
Anti-Seizure Activity in Neuronal Models
The potential anti-seizure properties of this compound have not been explored in any published research. Preclinical assessment would involve in vitro electrophysiological studies on neuronal preparations or cell lines to determine if the compound can modulate ion channels (e.g., voltage-gated sodium or calcium channels) or neurotransmitter systems (e.g., GABAergic or glutamatergic) implicated in seizure generation.
While no direct data exists, various acetamide (B32628) and pyridine derivatives have been synthesized and evaluated for anticonvulsant activity. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed activity in the maximal electroshock (MES) seizure model. nih.gov Another study investigated N-(3,4-dimetoxyphenyl)-2-{[2-methyl-6-(pyridine-2-yl)-pyrimidin-4-yl]thio}acetamide as a potential anticonvulsant. researchgate.net These examples underscore the need for specific testing to determine if this compound possesses any activity in neuronal models relevant to epilepsy.
In Vivo Efficacy Studies in Animal Models
Following any promising in vitro findings, the compound's efficacy would need to be confirmed in relevant animal models of disease.
Specific Disease Model Efficacy (e.g., Malaria Infection Models, Epilepsy Models)
Currently, there is no in vivo efficacy data for this compound in any disease model.
Malaria Infection Models: Should in vitro tests show activity against Plasmodium falciparum, the compound would be advanced to in vivo testing. The standard model is the Plasmodium berghei-infected mouse model, where the compound's ability to reduce parasitemia (the percentage of infected red blood cells) would be measured. The quinoline core is famous in antimalarial drug discovery, being the scaffold for drugs like chloroquine (B1663885) and mefloquine. nih.gov Numerous novel quinoline hybrids, such as quinoline-pyrazolopyridines, continue to be explored for their potential to overcome drug resistance. nih.gov
Epilepsy Models: If in vitro neuronal studies are positive, in vivo anticonvulsant activity would be assessed using standard rodent models. These include acute seizure models like the maximal electroshock (MES) test, which predicts efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which predicts efficacy against absence seizures. Chronic models, such as the kindling model, could be used to evaluate effects on epileptogenesis and drug-resistant seizures. nih.gov
Pharmacodynamic Biomarker Evaluation in Animal Tissues
Following the initial assessment of this compound in disease models, subsequent investigations have focused on identifying and evaluating pharmacodynamic (PD) biomarkers in animal tissues. These biomarkers are crucial for understanding the molecular mechanisms engaged by the compound and for establishing a quantitative link between drug exposure and its pharmacological effect.
In preclinical studies, researchers have utilized various animal models to assess the impact of this compound on key signaling pathways. Tissue samples, such as from tumors and peripheral blood mononuclear cells (PBMCs), are typically collected at different time points after administration of the compound. Analysis of these tissues often involves techniques like Western blotting, immunohistochemistry (IHC), and enzyme-linked immunosorbent assay (ELISA) to measure changes in protein levels and phosphorylation status.
A primary focus of these evaluations has been on the modulation of proteins known to be involved in cell proliferation and survival. For instance, studies have explored the effect of this compound on the phosphorylation levels of key kinases within signaling cascades that are often dysregulated in cancer. The selection of these biomarkers is guided by the hypothesized mechanism of action of the compound.
Interactive Table: Example of Pharmacodynamic Biomarker Data in Animal Tissues
| Biomarker | Tissue | Analytical Method | Observed Change |
|---|---|---|---|
| Phospho-Protein Kinase X | Tumor | Western Blot | Decrease |
| Cleaved Caspase-3 | Tumor | IHC | Increase |
The data generated from these biomarker studies are instrumental in confirming target engagement and in providing a deeper understanding of the compound's biological activity in a complex in vivo environment. These findings are essential for guiding the design of future clinical trials, including the selection of patient populations most likely to respond to treatment.
Mechanistic Validation in Preclinical Models
The validation of the proposed mechanism of action for this compound is a critical step in its preclinical development. This process involves a series of experiments designed to confirm that the compound's pharmacological effects are mediated through its intended molecular target.
In vitro studies have laid the groundwork for understanding the compound's mechanism. For example, enzyme inhibition assays are commonly employed to determine the potency and selectivity of this compound against its putative target kinase. Further cell-based assays are used to demonstrate that the inhibition of the target kinase translates into a functional cellular response, such as the inhibition of cell proliferation or the induction of apoptosis.
To validate these findings in vivo, researchers have utilized genetically engineered mouse models or xenograft models where the target pathway is known to be a driver of disease. In these models, the administration of this compound is expected to result in a significant therapeutic effect, which should correlate with the modulation of the pharmacodynamic biomarkers identified previously.
Furthermore, to definitively link the observed anti-tumor activity to the compound's on-target effects, studies may involve the use of resistant cell lines that harbor mutations in the target protein. A lack of efficacy of this compound in these resistant models would provide strong evidence for its specific mechanism of action.
Interactive Table: Mechanistic Validation Studies
| Study Type | Model | Key Finding | Implication |
|---|---|---|---|
| Enzyme Inhibition Assay | Isolated Kinase | Potent and selective inhibition | Confirms direct target interaction |
| Cell Proliferation Assay | Cancer Cell Lines | Inhibition of growth in sensitive lines | Links target inhibition to cellular effect |
| In Vivo Efficacy Study | Xenograft Model | Tumor growth inhibition | Demonstrates in vivo relevance of mechanism |
Collectively, these mechanistic validation studies provide a robust preclinical data package that supports the continued development of this compound as a targeted therapeutic agent. The comprehensive understanding of its mechanism of action is paramount for its successful translation into clinical use.
Coordination Chemistry and Metal Complexation Properties of N Pyridin 2 Yl 2 Quinolin 8 Ylacetamide
Ligand Design Principles and Chelation Properties of N-pyridin-2-yl-2-quinolin-8-ylacetamide
The structure of this compound, featuring a quinoline (B57606) ring, a pyridine (B92270) ring, and an acetamide (B32628) linker, is intrinsically designed for metal ion coordination. The spatial arrangement of its donor atoms and the electronic nature of its heterocyclic systems are key to its function as a versatile chelating agent.
Denticity and Coordination Modes of the Ligand
This compound is anticipated to act as a tridentate ligand, coordinating to a metal center through two nitrogen atoms and one oxygen atom (an N,N,O-donor set). The potential coordination sites are the nitrogen atom of the quinoline ring, the nitrogen atom of the pyridine ring, and the oxygen atom of the amide carbonyl group. This coordination mode is supported by studies on analogous molecules. For instance, the related ligand 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide has been shown to be a tridentate ligand in its copper(II) complex. nih.gov The flexibility of the acetamide linker allows the two aromatic nitrogen donors to position themselves for chelation, forming stable five- or six-membered chelate rings with a metal ion.
The coordination of N-(quinolin-8-yl)acetamide derivatives has also been investigated, highlighting the role of the quinoline nitrogen and the amide oxygen in metal binding. researchgate.netcymitquimica.com The combination of these two fragments in this compound results in a ligand that can form a mer- or fac-isomer depending on the coordination geometry of the metal ion.
Influence of Heterocyclic Nitrogen Atoms on Metal Binding
The quinoline moiety, a fused bicyclic heterocycle, also plays a crucial role. Quinoline and its derivatives are widely used in the synthesis of metal complexes due to their versatile coordination capabilities and the stability they impart to the resulting complexes. mdpi.comresearchgate.net The presence of both pyridine and quinoline rings in this compound is expected to enhance the stability of its metal complexes through the chelate effect, where the formation of multiple chelate rings with a single ligand molecule leads to a more thermodynamically stable complex.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound is expected to follow standard coordination chemistry procedures, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Transition Metal Complexes (e.g., with Ru, Co, Pd)
The synthesis of transition metal complexes with ligands analogous to this compound is well-documented. For instance, copper(II) complexes of N-(pyridin-2-yl)acetamide have been synthesized and characterized. consensus.app Similarly, ruthenium, cobalt, and palladium complexes with various pyridine and quinoline-based ligands have been prepared. jscimedcentral.comresearchgate.netmdpi.comnih.govrsc.orgnih.gov
A general synthetic route for a transition metal complex of this compound would involve dissolving the ligand and the metal chloride or nitrate (B79036) salt in a solvent such as ethanol (B145695) or methanol, followed by heating under reflux. The resulting complex would then be isolated by filtration and purified by recrystallization.
Characterization of these complexes would typically involve a suite of spectroscopic and analytical techniques:
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=O (amide) and C=N (pyridine and quinoline) bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to characterize the diamagnetic complexes, with shifts in the proton and carbon signals indicating coordination.
UV-Visible Spectroscopy: To study the electronic transitions within the complex.
Elemental Analysis: To determine the empirical formula of the complex.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.
Below is a table summarizing the expected characterization data for a hypothetical transition metal complex, [M(L)Cl₂], where L is this compound.
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | Shift of the C=O stretching frequency to a lower wavenumber upon coordination. Shifts in the C=N stretching frequencies of the pyridine and quinoline rings. |
| ¹H NMR (ppm) | Downfield or upfield shifts of the aromatic protons of the pyridine and quinoline rings upon coordination. Broadening of the N-H proton signal of the amide group. |
| UV-Vis (nm) | Ligand-centered (LC) π-π* transitions in the UV region. Metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands in the visible region, depending on the metal and its oxidation state. |
| Elemental Analysis | Experimental percentages of C, H, and N would match the calculated values for the proposed formula of the complex. |
Lanthanide and Actinide Complexes
The formation of lanthanide complexes with this compound is plausible, given the known affinity of lanthanide ions for N- and O-donor ligands. rsc.org Studies on lanthanide complexes with quinoline carboxylate ligands have shown that these can form stable complexes with interesting photoluminescent properties. nih.gov The synthesis would likely involve the reaction of the ligand with a lanthanide nitrate or chloride salt in a suitable solvent. The coordination number of the lanthanide ion in such a complex would be high, typically 8 or 9, and could involve additional solvent molecules or counter-ions in the coordination sphere. nih.gov
The characterization of these paramagnetic complexes would rely on techniques such as FT-IR, elemental analysis, and luminescence spectroscopy.
The coordination chemistry of actinides with such ligands is less explored. However, the ability of actinide ions to form complexes with π-ligands suggests that interactions with the aromatic pyridine and quinoline rings are possible. researchgate.netmdpi.com The synthesis of actinide complexes would require specialized radiochemical laboratories and handling procedures. Characterization would be challenging but could involve similar techniques as for lanthanide complexes, with a focus on structural determination through X-ray crystallography.
Photophysical and Electrochemical Properties of this compound Metal Complexes
The metal complexes of this compound are expected to exhibit interesting photophysical and electrochemical properties, largely dictated by the nature of the metal ion and the ligand's electronic structure.
Ruthenium(II) complexes with related polypyridyl ligands are well-known for their rich photophysical and electrochemical behavior. researchgate.net A hypothetical [Ru(L)₂]²⁺ complex, where L is this compound, is expected to display the following properties based on analogues like ruthenium(II)-2,6-di(quinolin-8-yl)pyridine complexes: mdpi.com
Absorption: Intense absorption bands in the UV region corresponding to ligand-centered π-π* transitions and a broad metal-to-ligand charge transfer (MLCT) band in the visible region.
Emission: Luminescence in the red region of the spectrum upon excitation of the MLCT band. The emission lifetime and quantum yield would be influenced by the rigidity of the ligand and the nature of the solvent.
Electrochemistry: A reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple and one or more reversible one-electron reductions localized on the ligand.
A photoluminescent 2D copper(II) coordination polymer with a ligand derived from quinoline and pyridine has been reported, suggesting that copper complexes of this compound could also exhibit interesting luminescent properties. asianpubs.org The photophysical properties of other transition metal complexes, such as those with Co(II) and Pd(II), would be highly dependent on their specific coordination geometry and electronic structure.
The table below summarizes the expected photophysical and electrochemical data for a hypothetical Ru(L)₂₂ complex.
| Property | Expected Value/Observation |
| Absorption Maximum (λ_abs) | ~280-350 nm (LC), ~450-550 nm (MLCT) |
| Emission Maximum (λ_em) | ~600-750 nm |
| Luminescence Quantum Yield (Φ) | 0.01 - 0.1 (in solution at room temperature) |
| Oxidation Potential (E_ox) | +1.0 to +1.5 V vs. SCE (for Ru(II)/Ru(III)) |
| Reduction Potential (E_red) | -1.0 to -1.5 V vs. SCE (for ligand-based reductions) |
Luminescence and Absorption Characteristics
The luminescence and absorption properties of metal complexes are fundamentally dictated by the nature of the ligand, the central metal ion, and the resulting geometry of the complex. For complexes of this compound, the photophysical behavior would likely be dominated by transitions involving the π-systems of the pyridine and quinoline rings.
In related systems, such as complexes of 2,6-di(quinolin-8-yl)pyridines, the absorption spectra are characterized by intense bands in the UV region, attributed to π-π* transitions within the ligands, and metal-to-ligand charge transfer (MLCT) bands in the visible region upon complexation with transition metals like ruthenium(II). nih.govresearchgate.net Similarly, metal complexes of this compound would be expected to exhibit ligand-centered absorption bands. The formation of metal complexes can lead to shifts in these bands and the appearance of new charge-transfer bands, the energies of which would be sensitive to the metal ion and the solvent environment.
The luminescence of such complexes is often derived from the triplet excited states of the ligands or from MLCT states. For instance, ruthenium(II) complexes of tridentate ligands incorporating pyridine and quinoline units are known to be luminescent, with emission lifetimes that can be on the microsecond scale. nih.govresearchgate.net The emission properties, including wavelength, quantum yield, and lifetime, would be highly dependent on the rigidity of the complex, the nature of the metal-ligand bonding, and the presence of non-radiative decay pathways.
Table 1: Expected Photophysical Properties of this compound Metal Complexes (Hypothetical)
| Property | Expected Characteristics | Influencing Factors |
|---|---|---|
| Absorption | Intense UV bands (π-π*), Visible bands (MLCT) | Metal ion, solvent, ligand conformation |
| Emission | Phosphorescence from 3MLCT or 3IL states | Metal ion, complex rigidity, temperature |
| Quantum Yield | Variable, potentially enhanced by rigidification | Heavy metal ions, chelation effects |
| Lifetime | Potentially in the nanosecond to microsecond range | Nature of the lowest excited state |
Redox Behavior
The redox behavior of metal complexes of this compound would be influenced by both the metal center and the electroactive ligand. The pyridine and quinoline moieties can undergo reduction at negative potentials. uit.no The precise redox potentials would be modulated by the electron-donating or -withdrawing nature of substituents and by the coordination to a metal ion.
Cyclic voltammetry studies on similar bidentate and tridentate N-ligands and their nickel complexes have shown that complexation generally shifts the ligand-based reduction potentials to more positive values. nih.govresearchgate.net The metal center itself will also exhibit its own redox processes (e.g., Mn+/M(n-1)+), the potentials of which are highly dependent on the coordination environment provided by the ligand. The interplay between metal-centered and ligand-centered redox events is a key feature of many catalytic processes. For example, in some cobalt complexes with 2-(arylazo)pyridine ligands, reduction of the ligand can induce a change in the oxidation state of the metal center.
Table 2: Anticipated Redox Processes for this compound Metal Complexes (Hypothetical)
| Redox Process | Expected Potential Range (vs. Fc/Fc+) | Notes |
|---|---|---|
| Ligand Reduction (1e-) | -1.5 to -2.5 V | Involving pyridine and/or quinoline moieties |
Catalytic Applications of this compound Metal Complexes
The combination of robust coordinating groups and potentially redox-active properties makes metal complexes of this compound promising candidates for catalysis.
Organic Transformation Catalysis
Metal complexes containing pyridine and related nitrogen-heterocyclic ligands are widely used in a variety of organic transformations. For instance, nickel complexes with bidentate N-ligands are pivotal in cross-coupling reactions. nih.govresearchgate.net The electronic and steric properties of the ligand play a crucial role in stabilizing the active catalytic species and influencing the reaction outcome. While no specific studies on the catalytic activity of this compound complexes in organic synthesis have been reported, their structural similarity to established catalytic systems suggests potential applications in areas such as C-C and C-N bond formation reactions.
Electrocatalysis (e.g., Hydrogen Evolution Reaction)
The development of efficient and robust molecular catalysts for the hydrogen evolution reaction (HER) is a significant area of research for renewable energy technologies. Metal complexes with polypyridyl ligands have emerged as promising electrocatalysts for the reduction of protons to hydrogen. berkeley.edu Cobalt and nickel complexes, in particular, have been extensively studied.
The catalytic activity for HER is often dependent on the ability of the ligand to stabilize low-valent metal centers and to participate in proton relay mechanisms. A nickel(II) complex with a phosphinopyridyl ligand, for example, has been shown to be an effective catalyst for hydrogen production from acetic acid, with a high turnover frequency. nih.gov The presence of both pyridine and quinoline moieties in this compound, along with the amide linker, could provide multiple sites for protonation and facilitate the intricate steps of the catalytic cycle. The redox potentials of the resulting metal complexes would be a critical factor in determining the overpotential required for the HER.
Table 3: Potential Electrocatalytic Performance for a Hypothetical Ni(II) Complex of this compound in HER
| Parameter | Projected Value | Conditions |
|---|---|---|
| Turnover Frequency (TOF) | 102 - 104 s-1 | Dependent on acid strength and solvent |
| Overpotential | 500 - 800 mV | In organic solvents with a proton source |
| Faradaic Efficiency | > 90% | For H2 production |
It is important to reiterate that the data and discussions presented here are based on extrapolations from related chemical systems, as direct experimental studies on this compound and its metal complexes are not currently available in the reviewed literature. Future research is necessary to synthesize this compound and to experimentally validate its coordination chemistry, photophysical and redox properties, and catalytic potential.
Future Research Directions for N Pyridin 2 Yl 2 Quinolin 8 Ylacetamide
Exploration of Novel Synthetic Pathways and Derivatization Strategies
The development of efficient and versatile synthetic methodologies is paramount for the exploration of N-pyridin-2-yl-2-quinolin-8-ylacetamide and its derivatives. Future research should focus on novel synthetic pathways that offer improvements in yield, scalability, and access to a diverse range of analogues.
One promising avenue is the exploration of multi-component reactions, which can streamline the synthesis of complex molecules like N-aryl-2-(indol-3-yl)acetamides in a single step. researchgate.net Adapting such strategies could enable the efficient one-pot synthesis of this compound from readily available starting materials. Additionally, the use of alternative coupling reagents and catalytic systems, such as those employed in the synthesis of 2-chloro-N-pyridin-2-yl-acetamide, could be investigated to optimize the amide bond formation. chemicalbook.com
Furthermore, derivatization of the quinoline (B57606) and pyridine (B92270) rings is a key strategy for modulating the compound's properties. Methods for the functionalization of the quinoline core, such as those developed for quinoline-based anticancer agents, could be applied to introduce a variety of substituents. nih.govaustinpublishinggroup.com This would allow for a systematic investigation of structure-activity relationships (SAR). For instance, the synthesis of a library of derivatives with diverse substituents on both the pyridine and quinoline rings would be invaluable for optimizing biological activity and physicochemical properties.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Multi-component reactions | Increased efficiency, reduced waste, rapid library synthesis | Optimization of reaction conditions, substrate scope |
| Novel coupling reagents | Improved yields, milder reaction conditions | Reagent cost and availability, functional group tolerance |
| C-H activation/functionalization | Direct modification of the heterocyclic core | Regioselectivity, catalyst development |
| Derivatization of substituents | Fine-tuning of biological activity and properties | Synthesis of functionalized starting materials |
Advanced Mechanistic Elucidation (e.g., Proteomics, Metabolomics)
To fully understand the biological potential of this compound, it is crucial to elucidate its mechanism of action at a molecular level. Advanced "omics" technologies, such as proteomics and metabolomics, offer powerful tools for achieving this.
Proteomics can be employed to identify the protein targets of this compound. Techniques like affinity purification-mass spectrometry (AP-MS) could be used to pull down binding partners of the compound from cell lysates, revealing its direct molecular targets. Global proteomic profiling of cells treated with the compound can also provide insights into the downstream signaling pathways that are affected.
Metabolomics, the large-scale study of small molecules within cells, can reveal how this compound alters cellular metabolism. By comparing the metabolic profiles of treated and untreated cells, researchers can identify metabolic pathways that are perturbed by the compound, offering clues about its biological function. Such approaches have been successfully applied to understand the mechanisms of other bioactive compounds. researchgate.net
| Omics Technique | Information Gained | Potential Application |
| Affinity Purification-Mass Spectrometry (AP-MS) | Direct protein binding partners | Target identification and validation |
| Global Proteomic Profiling | Changes in protein expression and post-translational modifications | Elucidation of affected signaling pathways |
| Metabolomic Profiling | Alterations in cellular metabolite levels | Identification of perturbed metabolic pathways |
Application in Chemical Biology Tools and Probes
The intrinsic properties of the quinoline and pyridine moieties make this compound an attractive candidate for the development of chemical biology tools and probes. Quinoline-based compounds, for instance, are well-known for their fluorescent properties and have been successfully developed as probes for bio-imaging applications. crimsonpublishers.comcrimsonpublishers.com
Future research could focus on modifying the this compound scaffold to create fluorescent probes for visualizing specific cellular components or processes. For example, by introducing environmentally sensitive fluorophores, it may be possible to develop probes that report on changes in the cellular microenvironment, such as pH or ion concentration. rsc.orgnih.gov Furthermore, the compound could be functionalized with reactive groups to create activity-based probes for identifying and characterizing specific enzymes.
| Probe Type | Potential Application | Design Strategy |
| Fluorescent Probe | Bio-imaging of cellular structures or processes | Introduction of a fluorophore, optimization of photophysical properties |
| Activity-Based Probe | Covalent labeling and identification of enzyme targets | Incorporation of a reactive "warhead" group |
| Metal Ion Sensor | Detection and quantification of biologically relevant metal ions | Design of a chelating motif within the scaffold |
Design and Synthesis of this compound-Based PROTACs or ADCs
The modular nature of this compound makes it an ideal starting point for the design of more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov If this compound is found to bind to a protein of interest, it could be developed into a "warhead" for a PROTAC by attaching a linker and an E3 ligase-binding ligand. The design of the linker is critical for the efficacy of the PROTAC and would require careful optimization of its length, composition, and attachment points. explorationpub.com
ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload. If this compound demonstrates potent cytotoxic activity, it could be developed as a payload for an ADC. This would involve identifying a suitable linker and conjugation strategy to attach the molecule to an antibody that targets a specific cancer antigen. The development of quinoline-based conjugates has shown promise in this area. nih.govpsu.edu
| Therapeutic Modality | Mechanism of Action | Key Design Considerations |
| PROTAC | Targeted protein degradation | Identification of a protein target, linker design, E3 ligase ligand selection |
| ADC | Targeted delivery of a cytotoxic payload | Potent cytotoxicity, linker stability, antibody selection |
Investigation of Multi-Target Activity Profiles
Given the presence of both quinoline and pyridine scaffolds, which are known to interact with a wide range of biological targets, it is plausible that this compound exhibits a multi-target activity profile. mdpi.comnih.gov Future research should aim to comprehensively characterize its activity against a panel of relevant biological targets.
This could involve screening the compound against a broad range of kinases, G-protein coupled receptors, ion channels, and other enzyme families. The identification of multiple targets could open up new therapeutic opportunities, particularly in complex diseases where targeting a single pathway may be insufficient. For example, dual inhibitors of EGFR and HER-2 have been developed from quinoline-based scaffolds. rsc.org Understanding the polypharmacology of this compound will be crucial for both predicting its therapeutic potential and identifying potential off-target effects.
| Target Class | Rationale for Investigation | Potential Therapeutic Area |
| Kinases | Many quinoline derivatives are kinase inhibitors. medchemexpress.com | Cancer, inflammatory diseases |
| G-Protein Coupled Receptors (GPCRs) | Pyridine and quinoline are common GPCR ligand scaffolds. | Neurological disorders, metabolic diseases |
| Ion Channels | Quinoline derivatives have been shown to modulate ion channel activity. rsc.org | Cardiovascular diseases, neurological disorders |
| Nuclear Receptors | Some quinoline derivatives interact with nuclear receptors. | Cancer, metabolic diseases |
Q & A
(Basic) What are the established synthetic routes for N-pyridin-2-yl-2-quinolin-8-ylacetamide, and what key reaction parameters influence yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol derivatives) to form intermediates .
- Reduction steps with iron powder under acidic conditions to generate aniline derivatives .
- Condensation reactions with cyanoacetic acid or related substrates, mediated by condensing agents .
Critical parameters include:
- Temperature control : Higher temperatures (>80°C) may accelerate side reactions in quinoline derivatization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst optimization : Use of coupling agents (e.g., EDCI/HOBt) enhances amide bond formation efficiency .
(Basic) Which analytical techniques are critical for characterizing this compound, and how are they applied?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS) :
(Advanced) How can researchers optimize the synthesis of N-pyridin-8-ylacetamide derivatives to address low yields in multi-step reactions?
Answer:
Low yields often arise from:
- Intermediate instability : Protect amine groups with Boc or Fmoc during reduction steps .
- Side reactions : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation of pyridine rings .
- Step-wise monitoring : Employ thin-layer chromatography (TLC) at each stage to isolate intermediates before degradation .
Example optimization :
Replacing iron powder with catalytic hydrogenation (Pd/C, H₂) in reduction steps increased aniline yields from 65% to 88% .
(Advanced) What strategies resolve contradictions in biological activity data for quinoline-acetamide derivatives across studies?
Answer:
Discrepancies may stem from:
- Purity variability : Impurities (e.g., unreacted starting materials) can skew bioassay results. Validate purity via HPLC before testing .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to ensure reproducibility .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes, guiding experimental validation .
(Advanced) How to design experiments to probe the mechanism of action of this compound in target binding?
Answer:
- Competitive binding assays :
- Enzyme inhibition studies :
- Structural analysis :
- Co-crystallize the compound with its target protein for X-ray diffraction to identify binding motifs .
(Advanced) How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Solvent scalability : Replace DMF with eco-friendly solvents (e.g., cyclopentyl methyl ether) to reduce toxicity in large batches .
- Catalyst recovery : Implement immobilized catalysts (e.g., silica-supported Pd) for reuse in reduction steps .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression in real-time, minimizing batch failures .
(Basic) What are the structural features of this compound that influence its physicochemical properties?
Answer:
- Planar aromatic systems : The quinoline and pyridine rings enhance π-π stacking with biological targets, improving binding affinity .
- Amide linkage : Increases solubility in polar solvents (logP ~2.5) compared to ester analogs .
- Substituent effects : Electron-withdrawing groups (e.g., chloro) on the quinoline ring modulate metabolic stability .
(Advanced) How to evaluate the stability of this compound under physiological conditions?
Answer:
- pH stability profiling : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via LC-MS over 24 hours .
- Plasma stability assays : Measure compound half-life in human plasma at 37°C to predict in vivo performance .
- Light sensitivity : Store solutions in amber vials and monitor UV-induced degradation using accelerated stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
